3-Chloro-5-hydroxybenzotrifluoride
Overview
Description
3-Chloro-5-hydroxybenzotrifluoride: is an organic compound with the molecular formula C7H4ClF3O and a molecular weight of 196.56 g/mol . It is a derivative of benzotrifluoride, characterized by the presence of a chlorine atom at the third position and a hydroxyl group at the fifth position on the benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Mechanism of Action
3-Chloro-5-hydroxybenzotrifluoride, also known as 3-chloro-5-(trifluoromethyl)phenol, is a chemical compound with the molecular formula C7H4ClF3O and a molecular weight of 196.55 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
It’s worth noting that compounds containing trifluoromethyl groups have been found in numerous fda-approved drugs , suggesting a broad range of potential targets.
Mode of Action
The presence of the trifluoromethyl group in various drugs suggests that it may interact with its targets in a manner similar to these drugs .
Pharmacokinetics
Its physical properties such as boiling point (204.8±35.0 °C ) and density (1.47g/ml ) suggest that it may have certain bioavailability characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-hydroxybenzotrifluoride typically involves the chlorination of 5-hydroxybenzotrifluoride. One common method includes the use of phosphorus oxychloride to selectively chlorinate the hydroxyl group . Another method involves the diazotization deamination reaction of 3,5-dihalo-4-aminotrifluorotoluene to obtain 3,5-dihalobenzotrifluoride, which is then subjected to further reactions to introduce the chlorine and hydroxyl groups .
Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination processes using chlorine gas and catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to prevent over-chlorination and to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-hydroxybenzotrifluoride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom, forming 5-hydroxybenzotrifluoride.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents like or are used.
Substitution: Nucleophilic substitution reactions often use or as bases.
Major Products:
Oxidation: Formation of 3-chloro-5-oxobenzotrifluoride.
Reduction: Formation of 5-hydroxybenzotrifluoride.
Substitution: Formation of various substituted benzotrifluorides depending on the nucleophile used.
Scientific Research Applications
3-Chloro-5-hydroxybenzotrifluoride is utilized in several scientific research fields, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and metabolic pathways involving halogenated compounds.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Used in the production of agrochemicals, dyes, and polymers.
Comparison with Similar Compounds
- 2-Chloro-5-hydroxybenzotrifluoride
- 3-Chloro-4-hydroxybenzotrifluoride
- 4-Chloro-3-hydroxybenzotrifluoride
Comparison: 3-Chloro-5-hydroxybenzotrifluoride is unique due to the specific positioning of the chlorine and hydroxyl groups, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical behaviors and biological activities, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
3-chloro-5-(trifluoromethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O/c8-5-1-4(7(9,10)11)2-6(12)3-5/h1-3,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJWMOPEHPOKFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397338 | |
Record name | 3-chloro-5-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
570391-18-3 | |
Record name | 3-chloro-5-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-5-hydroxybenzotrifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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